D-Phenothrin

Descripción general

Descripción

Métodos De Preparación

D-Phenothrin is synthesized through a series of chemical reactions involving the esterification of cyclopropanecarboxylic acid with 3-phenoxybenzyl alcohol. The synthetic route typically involves the following steps:

Preparation of Cyclopropanecarboxylic Acid: This involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid with appropriate reagents.

Esterification: The cyclopropanecarboxylic acid is then esterified with 3-phenoxybenzyl alcohol under acidic conditions to form this compound.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Análisis De Reacciones Químicas

D-Phenothrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids and aldehydes.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents like sodium hydroxide, and nucleophiles like amines .

Aplicaciones Científicas De Investigación

Agricultural Applications

D-Phenothrin is utilized in agriculture primarily for controlling pests that affect crops. It is effective against a range of insects, including aphids, whiteflies, and beetles. The following table summarizes its application rates and efficacy:

| Crop Type | Target Pests | Application Rate (g AI/ha) | Efficacy |

|---|---|---|---|

| Vegetables | Aphids | 0.75 - 1.00 | High |

| Fruits | Whiteflies | 0.75 - 1.00 | Moderate to High |

| Ornamental Plants | Beetles | 0.75 - 1.00 | High |

In a study conducted in Western Thessaloniki, Greece, this compound was tested alongside other insecticides to determine its effectiveness in controlling various pest populations, showing significant results at the specified application rates .

Public Health Applications

One of the most critical applications of this compound is in public health for vector control, particularly in managing mosquito populations that transmit diseases such as malaria and dengue fever. The compound is often used in ultra-low volume (ULV) fogging methods to control adult mosquito populations effectively.

Case Study: Mosquito Control

A risk assessment conducted by the EPA indicated that this compound can be applied in residential areas with a tolerance level of 0.01 parts per million for food/feed crops following mosquito adulticide applications . The use of this compound in ULV applications has been shown to reduce mosquito populations significantly within treated areas.

Residential and Commercial Uses

This compound is also commonly found in household insecticides and pest control products designed for indoor use. It is effective against common household pests such as cockroaches and ants.

Formulations

This compound is available in various formulations:

- Pressurized liquids

- Powders

- Emulsifiable concentrates

These formulations can be applied using different methods, including handheld sprayers and foggers, making them versatile for both residential and commercial pest management .

Environmental Impact and Degradation

Research indicates that this compound can be degraded by specific microbial strains, which has implications for its environmental impact post-application. A study demonstrated that a strain of Pseudomonas fulva could degrade over 75% of this compound from contaminated soils within 72 hours, suggesting potential bioremediation applications .

Table: Microbial Degradation of this compound

| Microbial Strain | Degradation Rate (%) | Time (hours) |

|---|---|---|

| Pseudomonas fulva | 100 | 72 |

| Other strains (average) | 50 | 72 |

Toxicological Studies

Toxicological assessments have indicated that this compound exhibits low toxicity to non-target organisms at recommended application rates. Studies have shown no significant adverse effects on mammals when exposed to high doses over extended periods . Furthermore, it has been classified as "not likely to be carcinogenic to humans," based on extensive testing .

Mecanismo De Acción

D-Phenothrin exerts its insecticidal effects by disrupting the normal function of the nervous system in insects. It acts on the sodium channels in nerve cells, causing prolonged depolarization and paralysis of the insect . This leads to the death of the insect either through direct contact or ingestion. This compound is less toxic to mammals due to their higher body temperature, larger body size, and lower sensitivity to the chemical .

Comparación Con Compuestos Similares

D-Phenothrin is part of the pyrethroid family of insecticides, which also includes compounds like permethrin, resmethrin, and cypermethrin . Compared to these compounds, this compound has a unique structure that provides high insecticidal activity with relatively low toxicity to mammals . resistance to this compound has been observed in some insect populations, similar to other pyrethroids .

Similar Compounds

Permethrin: Another widely used pyrethroid with similar insecticidal properties.

Resmethrin: Known for its rapid knockdown effect on insects.

Cypermethrin: A more potent pyrethroid used in agricultural and household insecticides.

Actividad Biológica

D-Phenothrin is a synthetic pyrethroid insecticide widely used for pest control. Its biological activity primarily relates to its insecticidal properties, but it also raises concerns regarding potential endocrine disruption and environmental impact. This article reviews the biological activity of this compound based on diverse research findings, including case studies, toxicity assessments, and metabolic pathways.

This compound, a member of the pyrethroid family, acts on the nervous system of insects by prolonging the opening of sodium channels in neuronal membranes, leading to paralysis and death. Its chemical structure is characterized by a phenoxy group and an isobutenyl moiety, which enhance its insecticidal efficacy compared to natural pyrethrins.

Acute Toxicity

The acute toxicity of this compound is relatively low for mammals. Studies indicate that the oral LD50 (lethal dose for 50% of the population) exceeds 5000 mg/kg in rats and mice, suggesting a high safety margin for human exposure under normal use conditions .

| Route of Exposure | LD50 (mg/kg) |

|---|---|

| Oral | >5000 |

| Dermal | >5000 |

| Inhalation | >3760 |

Chronic Toxicity and Carcinogenicity

Long-term studies have shown that this compound does not exhibit oncogenic properties in rats or mice at dietary levels up to 3000 mg/kg . The no-observed-effect level (NOEL) was established at 300-1000 mg/kg diet, indicating minimal chronic toxicity at these doses. Furthermore, developmental studies in rabbits and mice revealed no significant teratogenic effects at doses up to 1000 mg/kg .

Endocrine Disruption Potential

Research investigating the endocrine activity of this compound found no evidence of estrogenic or anti-androgenic effects in vivo. A study employing both uterotrophic and Hershberger assays demonstrated that this compound did not significantly affect uterine weight or androgen-mediated responses at doses up to 1000 mg/kg per day . This suggests that this compound does not pose a risk for endocrine disruption under typical exposure scenarios.

Efficacy Against Pests

This compound has been evaluated for its efficacy against various pests, particularly head lice (Pediculus humanus capitis). A controlled study comparing this compound lotion (0.3%) with malathion (0.5%) showed significantly lower efficacy for this compound, with a success rate of only 40% on day one compared to 92% for malathion . This reduced effectiveness may be attributed to developing resistance among lice populations.

Environmental Impact and Degradation

This compound is known to degrade rapidly in the environment, primarily through UV light exposure. Its half-life varies significantly based on environmental conditions:

| Environment | Half-Life |

|---|---|

| Soil (upland) | 1-2 days |

| Soil (flooded) | Up to 2 months |

| Air | 38-72 minutes |

| Plant surfaces | <1 day |

Due to its low solubility in water and strong binding to soil, this compound poses a low risk of groundwater contamination .

Case Studies

- Head Lice Treatment : In a randomized controlled trial involving schoolchildren infested with head lice, this compound showed significantly lower efficacy than malathion, indicating potential resistance development among lice populations .

- Degradation Study : A study isolated a strain of Pseudomonas fulva capable of degrading this compound completely within 72 hours, highlighting potential bioremediation applications .

Propiedades

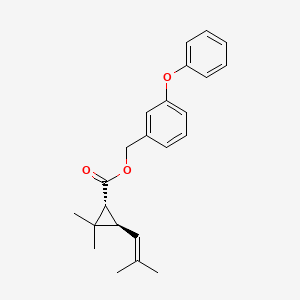

IUPAC Name |

(3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFWQZLDJGRLK-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O3 | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058347 | |

| Record name | Phenothrin [(1R)-trans- isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.06 | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

26046-85-5, 51186-86-8, 26002-80-2 | |

| Record name | (-)-trans-Phenothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26046-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-trans-Phenothrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026046855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-phenoxyphenyl)methyl ester, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothrin [(1R)-trans- isomer] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenoxybenzyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOTHRIN, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JX527V7HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | d-PHENOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0313 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.